molecular formula C25H20N2O3 B4332019 N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B4332019
M. Wt: 396.4 g/mol
InChI Key: VELZBXSAXBPWSB-UHFFFAOYSA-N
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Description

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a quinoline ring, and a carboxamide group, which collectively contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with acetone in the presence of an acid catalyst.

    Quinoline Ring Formation: The quinoline ring is often constructed via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reactions: The final step involves the coupling of the benzodioxole and quinoline intermediates through a carboxamide linkage. This can be achieved using a variety of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated benzodioxole derivatives.

Scientific Research Applications

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide is unique due to its combination of the benzodioxole and quinoline rings, which confer distinct chemical and biological properties. Its ability to target microtubules and induce apoptosis sets it apart from other similar compounds.

Properties

IUPAC Name

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-25(2)29-22-13-12-17(14-23(22)30-25)26-24(28)19-15-21(16-8-4-3-5-9-16)27-20-11-7-6-10-18(19)20/h3-15H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELZBXSAXBPWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide
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N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide
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N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide
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N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide
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N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide
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N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide

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